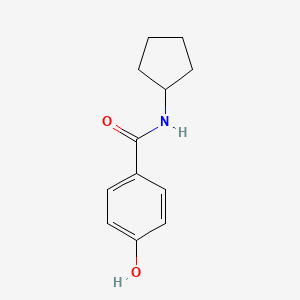

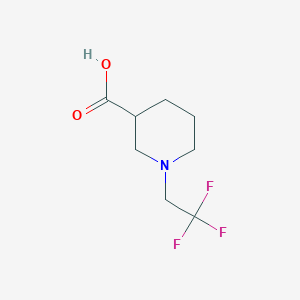

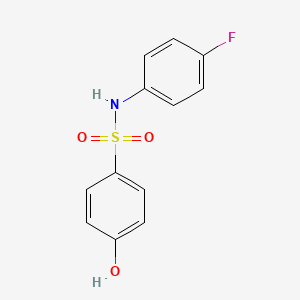

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine, also known as FDIA, is a novel fluorinated inden-1-amine with a wide range of potential applications in scientific research. FDIA has been shown to be a useful tool for studying the effects of fluorinated compounds on biological systems, due to its unique properties and chemical structure.

Applications De Recherche Scientifique

Pharmacological Characterization and Dopamine Receptor Agonists

One area of application is in the development of dopamine receptor agonists. A study described the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as potential D2-like dopamine receptor agonists. These compounds, including derivatives of the base chemical structure, demonstrated potential dopamine D2-like agonist profiles, which could have implications for treating conditions associated with dopamine receptor dysfunction, such as Parkinson's disease and schizophrenia (Di Stefano et al., 2005).

Analytical Chemistry and Chiral Resolution Reagents

In analytical chemistry, derivatives of "(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine" have been explored for their utility in chiral resolution. (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, for instance, has been used as a general reagent for determining the enantiomeric excess (ee) of α-chiral amines, demonstrating its value in analytical methods for resolving and analyzing chiral mixtures (Rodríguez-Escrich et al., 2005).

Drug Development and Antitumor Activity

Another significant application is in drug development, especially in synthesizing compounds with antitumor activity. For example, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized and showed potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

G Protein-Coupled Receptor Agonists

Further research into G protein-coupled receptor (GPR) agonists has also highlighted compounds derived from "this compound" as potent drug-like candidates. A specific compound was identified as a promising GPR119 agonist, which could have implications for treating metabolic disorders like diabetes (Sakairi et al., 2012).

Mécanisme D'action

Target of Action

The primary target of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R is a G-protein coupled receptor that plays a crucial role in insulin secretion and is expressed in regions of the brain that regulate food intake .

Mode of Action

This compound, as a GLP-1R agonist, binds to the GLP-1R, activating it . This activation triggers several downstream pro-survival kinase cascades, enhancing insulin secretion and reducing blood glucose levels .

Biochemical Pathways

The activation of GLP-1R by this compound leads to an increase in intracellular cAMP concentration . This, in turn, activates Protein Kinase A (PKA) and Epac-2, triggering the closure of K ATP and K V channels, which depolarizes the cell membrane, opens voltage-dependent calcium channels (VDCC), and causes Ca 2+ influx . This series of events leads to insulin secretion, thereby lowering blood glucose levels.

Pharmacokinetics

The pharmacokinetics of this compound are yet to be fully characterized. A related glp-1r agonist, tirzepatide, has been studied and found to have a half-life ranging from 528 to 908 hours . The pharmacokinetics of this compound may be similar, but further studies are needed to confirm this.

Result of Action

The activation of GLP-1R by this compound results in enhanced insulin secretion and reduced blood glucose levels . This can lead to significant reductions in body weight and improved glycemic control .

Propriétés

IUPAC Name |

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIEZMRLKEJOZ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651346 |

Source

|

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864268-27-9 |

Source

|

| Record name | (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)